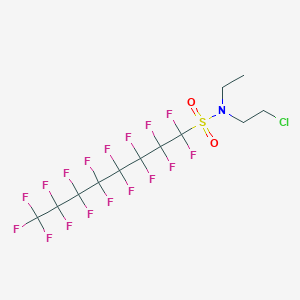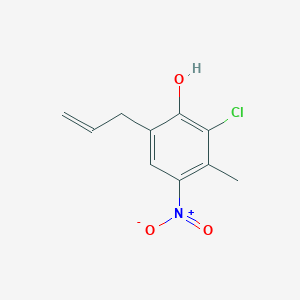![molecular formula C20H16O2 B14377066 4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde CAS No. 89510-76-9](/img/structure/B14377066.png)
4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde is an organic compound with the molecular formula C20H16O2 It is characterized by the presence of two formyl groups attached to a conjugated hexa-1,3,5-trienyl system, which is further connected to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde typically involves the reaction of terephthalaldehyde with a suitable conjugated diene under controlled conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with terephthalaldehyde to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: 4-[6-(4-Carboxyphenyl)hexa-1,3,5-trienyl]benzoic acid.
Reduction: 4-[6-(4-Hydroxyphenyl)hexa-1,3,5-trienyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Wirkmechanismus
The mechanism of action of 4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the conjugated system can participate in electron transfer reactions, influencing redox processes within cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[6-(4-Aminophenyl)hexa-1,3,5-trienyl]aniline: Similar structure but with amino groups instead of formyl groups.
4-[6-(4-Hydroxyphenyl)hexa-1,3,5-trienyl]phenol: Similar structure but with hydroxy groups instead of formyl groups.
Uniqueness
The formyl groups allow for further functionalization and derivatization, making this compound a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
89510-76-9 |
|---|---|
Molekularformel |
C20H16O2 |
Molekulargewicht |
288.3 g/mol |
IUPAC-Name |
4-[6-(4-formylphenyl)hexa-1,3,5-trienyl]benzaldehyde |
InChI |
InChI=1S/C20H16O2/c21-15-19-11-7-17(8-12-19)5-3-1-2-4-6-18-9-13-20(16-22)14-10-18/h1-16H |
InChI-Schlüssel |
YYZOFWPAGUWHTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=CC=CC=CC2=CC=C(C=C2)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


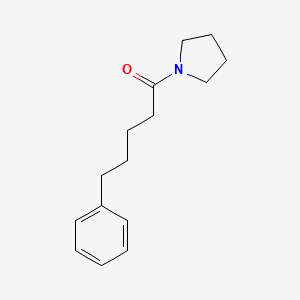

![1,5-Bis(2-bromoethyl)bicyclo[3.1.0]hexane](/img/structure/B14376995.png)
![1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene](/img/structure/B14376997.png)
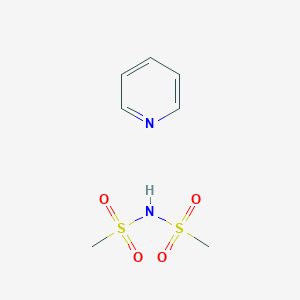
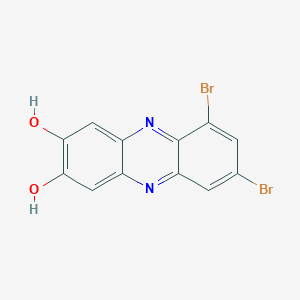
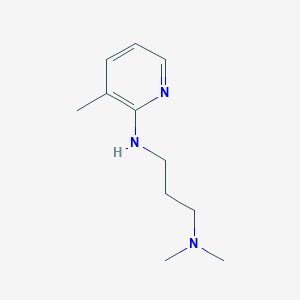
![N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B14377033.png)
![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one](/img/structure/B14377039.png)


![8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid](/img/structure/B14377056.png)
